molecular formula C15H10ClFN2O2S B14131101 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide CAS No. 1171346-40-9

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide

Cat. No.: B14131101
CAS No.: 1171346-40-9
M. Wt: 336.8 g/mol
InChI Key: SEKMNXXAIPJTFJ-UHFFFAOYSA-N
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Description

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide typically involves the reaction of 2-amino-5-chlorobenzamide with 4-fluorobenzo[d]thiazole-2-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide
  • N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide
  • N-(benzo[d]thiazol-2-yl)-2-methoxybenzamide

Uniqueness

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide is unique due to the presence of both chlorine and fluorine substituents on the benzothiazole ring. This dual substitution enhances its biological activity and specificity compared to other similar compounds .

Properties

CAS No.

1171346-40-9

Molecular Formula

C15H10ClFN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C15H10ClFN2O2S/c1-21-11-6-5-8(16)7-9(11)14(20)19-15-18-13-10(17)3-2-4-12(13)22-15/h2-7H,1H3,(H,18,19,20)

InChI Key

SEKMNXXAIPJTFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=C(C=CC=C3S2)F

Origin of Product

United States

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